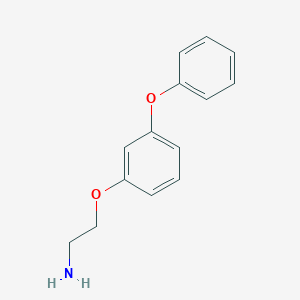![molecular formula C22H23N3O5S B11048251 2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B11048251.png)
2-{5-[(6,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}-4,6-dimethylthieno[2,3-b]pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto 2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina es una molécula orgánica compleja que presenta múltiples grupos funcionales, incluyendo un benzodioxol, oxazol y una parte de tienopiridina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina típicamente implica síntesis orgánica de múltiples pasos. Los pasos clave pueden incluir:
Formación del Grupo Benzodioxol: Esto se puede lograr a través de la reacción de catecol con cloruro de metileno en presencia de una base para formar el anillo 1,3-benzodioxol.
Formación del Anillo Oxazol: El anillo oxazol se puede sintetizar a través de una reacción de ciclización que involucra un alcohol amino apropiado y un derivado de ácido carboxílico.
Síntesis de Tienopiridina: Este paso implica la construcción del núcleo de tienopiridina, que se puede lograr a través de una serie de reacciones de condensación y ciclización que comienzan con derivados de tiofeno y piridina.
Acoplamiento Final: El paso final implica el acoplamiento de las partes benzodioxol, oxazol y tienopiridina en condiciones adecuadas, a menudo utilizando reacciones de acoplamiento cruzado catalizadas por paladio.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo, técnicas avanzadas de purificación y medidas estrictas de control de calidad para cumplir con los estándares farmacéuticos.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina: puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar en los grupos metoxi o en el anillo de tienopiridina.
Reducción: Las reacciones de reducción pueden dirigirse al anillo oxazol o al grupo benzodioxol.
Sustitución: Las reacciones de sustitución electrofílica o nucleofílica pueden ocurrir en los anillos aromáticos o en el nitrógeno del oxazol.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Se pueden emplear reactivos como halógenos (Cl₂, Br₂) o nucleófilos (NH₃, OH⁻) en condiciones apropiadas.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción podría producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina: tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las interacciones enzimáticas.
Medicina: Explorado por su potencial terapéutico, particularmente en oncología y neurología.
Industria: Utilizado en el desarrollo de materiales avanzados y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina implica la interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática o modular las vías de señalización del receptor, lo que lleva a efectos terapéuticos. Se requieren estudios detallados para dilucidar los objetivos moleculares y vías exactas involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(6,7-Dimetoxi-1,3-benzodioxol-5-il)-2-propanamina
- 3-(6,7-Dimetoxi-2H-1,3-benzodioxol-5-il)-2-hidroxiprop-2-enal
- 3-(1,3-Benzodioxol-5-il)-2-metilpropanoico ácido
Singularidad
En comparación con compuestos similares, 2-{5-[(6,7-Dimetoxi-1,3-benzodioxol-5-il)metil]-4,5-dihidro-1,2-oxazol-3-il}-4,6-dimetiltieno[2,3-b]piridin-3-amina se destaca por su combinación única de grupos funcionales, que pueden conferir actividades biológicas y reactividad química distintas. Esta singularidad lo convierte en un candidato valioso para futuras investigaciones y desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C22H23N3O5S |
|---|---|
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
2-[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-amine |
InChI |
InChI=1S/C22H23N3O5S/c1-10-5-11(2)24-22-16(10)17(23)21(31-22)14-8-13(30-25-14)6-12-7-15-19(29-9-28-15)20(27-4)18(12)26-3/h5,7,13H,6,8-9,23H2,1-4H3 |
Clave InChI |
NPWMPCIEXGLKLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C(=C(S2)C3=NOC(C3)CC4=CC5=C(C(=C4OC)OC)OCO5)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-hydroxy-1-(4-methoxyphenyl)-2-methyl-4-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-1H-indole-3-carboxylate](/img/structure/B11048174.png)
![8-(3-Hydroxypropyl)-1,3-dimethyl-7-(2-thienyl)-1H-imidazo[2,1-F]purine-2,4(3H,8H)-dione](/img/structure/B11048181.png)
![1-{2-[4-(Diethylamino)phenyl]ethyl}-3-phenylurea](/img/structure/B11048183.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11048194.png)
![methyl 2-methyl-5-phenyl-4-(4,4,6,8-tetramethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-1H-pyrrole-3-carboxylate](/img/structure/B11048196.png)
![1-(2,4-dichlorophenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11048200.png)
![4-[4-(quinolin-5-yl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol](/img/structure/B11048208.png)
![N~1~-(3-Methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-DE]quinolin-1-YL)-2-morpholinoacetamide](/img/structure/B11048213.png)
![5-(4-bromophenyl)-2-(3,4-dihydroisoquinolin-2(1H)-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11048219.png)
![1-(1,1-Dioxidotetrahydro-3-thiophenyl)-7,9-dimethyl-3-phenyl-1,4-dihydro[1,2,4]triazino[3,4-F]purine-6,8(7H,9H)-dione](/img/structure/B11048227.png)
![(4Z)-2-(4-fluorophenyl)-4-[2-(hexyloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11048236.png)
![{4-[(4-benzylpiperazin-1-yl)methyl]-2,2-dimethylquinolin-1(2H)-yl}(phenyl)methanone](/img/structure/B11048242.png)
![2-Methoxy-5-[(E)-3-(4-methoxyphenyl)-2-propenoyl]phenyl acetate](/img/structure/B11048243.png)

